Meta-Phenoxybenzyl vs. Para-Phenoxyphenyl Substitution: Physicochemical and Predicted ADME Differentiation
The target compound bears a 3-phenoxybenzyl (meta-substituted) amide moiety, whereas the most closely cataloged analogs—2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 903296-16-2) and 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 852369-36-9)—feature a 4-phenoxyphenyl (para-substituted) group lacking the methylene spacer. The meta-phenoxybenzyl group introduces a flexible methylene linker between the amide nitrogen and the aromatic ring, increasing the number of rotatable bonds by 1 relative to the direct N-phenyl analogs. This is predicted to reduce planarity of the terminal aromatic system, potentially altering π-stacking interactions at target binding sites and modulating metabolic susceptibility at the benzylic position. While no direct experimental target-binding data are available for CAS 620100-68-7, this structural distinction is analogous to the difference between indol-3-ylacetamides and indol-3-yloxoacetamides within the CB2 series, where the linker length and geometry produced Ki differences exceeding 100-fold [1].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | 3-phenoxybenzyl substituent; MW 370.41; logP 4.5965; PSA 55.0 Ų; 7 rotatable bonds |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide: para-phenoxyphenyl substituent; MW 356.37; no benzylic methylene spacer; 6 rotatable bonds |
| Quantified Difference | ΔMW = +14.04; Δrotatable bonds = +1; presence of benzylic CH2 spacer in target; regioisomeric aromatic attachment (meta vs. para) |
| Conditions | Predicted from 2D structure; experimental confirmation pending |
Why This Matters
The meta-phenoxybenzyl substitution pattern is structurally distinct from all readily available para-phenoxyphenyl analogs and provides a unique chemical space for screening libraries targeting protein binding pockets sensitive to linker flexibility and aromatic geometry.
- [1] Pasquini S, Mugnaini C, Ligresti A, Tafi A, Brogi S, Falciani C, Pedani V, Pesco N, Guida F, Luongo L, Varani K, Borea PA, Maione S, Di Marzo V, Corelli F. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012;55(11):5391-5402. doi:10.1021/jm3003334. View Source
